N-Octanoyl-DL-homoserine lactone
CAS No.: 106983-30-6
Cat. No.: VC20741305
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106983-30-6 |
---|---|
Molecular Formula | C12H21NO3 |
Molecular Weight | 227.3 g/mol |
IUPAC Name | N-(2-oxooxolan-3-yl)octanamide |
Standard InChI | InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) |
Standard InChI Key | JKEJEOJPJVRHMQ-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)NC1CCOC1=O |
Canonical SMILES | CCCCCCCC(=O)NC1CCOC1=O |
Chemical Structure and Properties
N-Octanoyl-DL-homoserine lactone consists of a homoserine lactone ring with an octanoyl (eight-carbon) acyl chain attached to the nitrogen atom. This molecular structure is fundamental to its biological activity and signaling properties in bacterial systems.
Chemical Identification and Basic Properties
N-Octanoyl-DL-homoserine lactone is characterized by specific identifiers and physical properties that distinguish it from other homoserine lactone derivatives. The compound has a CAS number of 106983-30-6 and a molecular formula of C₁₂H₂₁NO₃, with a molecular weight of 227.30000 . Its structure incorporates a homoserine lactone ring linked to an octanoyl side chain, creating a lipophilic molecule capable of diffusing across bacterial cell membranes. The compound exhibits moderate solubility characteristics, being sufficiently soluble in various organic solvents while maintaining limited water solubility that facilitates its role as a diffusible signal molecule.
Structural Components and Variants
The structural framework of N-Octanoyl-DL-homoserine lactone consists of two primary components: the homoserine lactone ring and the octanoyl acyl chain. This compound exists in different stereochemical forms, with both D and L enantiomers present in the DL-racemic mixture. The stereochemistry of these molecules can significantly impact their biological activities and receptor interactions. Research has demonstrated that different enantiomers of AHLs can exhibit varying biological effects, particularly in plant systems, where the S enantiomer of some AHL compounds has shown stronger effects on root growth compared to the R enantiomer .
The homoserine lactone family includes numerous related compounds with varying acyl chain lengths (from C4 to C18) and modifications at the C3 position, including 3-oxo and 3-hydroxy derivatives . Among these, N-(3-Oxooctanoyl)-DL-homoserine lactone (CAS: 106983-27-1, molecular weight: 241.28) represents an oxidized variant with distinct biological properties .
Physicochemical Properties Table
Biological Functions and Mechanisms
N-Octanoyl-DL-homoserine lactone performs multiple biological functions in bacterial systems, primarily as a quorum sensing signal molecule that enables coordinated population behaviors.
Role in Quorum Sensing
Quorum sensing represents a sophisticated cell-to-cell communication system that allows bacteria to coordinate their behaviors based on population density. N-Octanoyl-DL-homoserine lactone functions as a signaling molecule in this system, particularly in gram-negative bacteria . This compound is synthesized within bacterial cells and diffuses freely across cell membranes, accumulating in the extracellular environment as bacterial population increases. When the concentration of N-Octanoyl-DL-homoserine lactone reaches a threshold level, it binds to specific receptor proteins within the bacteria, triggering the activation or repression of target genes . This mechanism allows bacterial populations to synchronize behaviors such as virulence factor production, biofilm formation, and antibiotic production.
The accumulation pattern of N-octanoyl homoserine lactone in culture media typically follows an autoinduction pattern, where the signal molecule stimulates its own production, creating a positive feedback loop that rapidly amplifies the signal once a threshold concentration is reached . This autoinduction phenomenon represents a fundamental characteristic of functional AHL-based quorum sensing systems and enables rapid population-wide responses to changing environmental conditions.
Specific Biological Activities
N-Octanoyl-DL-homoserine lactone exhibits diverse biological activities across different bacterial species. In Aeromonas sobria strain AS7, this compound regulates the production of siderophores (iron-chelating compounds) with a positive correlation between signal molecule concentration and siderophore production . Additionally, it regulates the secretion of proteases and stimulates the production of total volatile basic nitrogen (TVB-N), processes that can contribute to food spoilage in certain contexts .
Research has identified N-octanoyl homoserine lactone production in axenic cultures of the cyanobacterium Gloeothece PCC6909 and its sheathless mutant PCC6909/1, indicating that quorum sensing extends beyond the Proteobacteria group where it was originally discovered . The compound's presence in cyanobacteria suggests evolutionary conservation of this signaling mechanism across diverse bacterial lineages.
Molecular Effects on Protein Expression
Two-dimensional gel electrophoresis studies have revealed that N-octanoyl homoserine lactone significantly influences protein expression in bacterial and plant systems. In cyanobacteria, treatment with C8-AHL altered the expression of 43 proteins in early growth-stage cells compared to untreated controls . Among the proteins showing more than twofold changes in expression were RuBisCo, glutamate synthase, and chorismate synthase, which were upregulated, while enolase and aldolase were downregulated . These changes suggest that the compound influences carbohydrate and amino acid metabolism, potentially affecting biofilm formation and other communal bacterial behaviors.
Similar studies with other AHLs have shown differential expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress responses, indicating broad regulatory effects of these signaling molecules . Proteomic analyses have further demonstrated that N-3-oxo-octanoyl homoserine lactone (3OC8-HSL) influences carbon metabolism, protein biosynthesis, and plant resistance mechanisms, highlighting the diverse molecular targets of AHL signal molecules .
Detection and Analytical Methods
The detection and quantification of N-Octanoyl-DL-homoserine lactone and related compounds require sophisticated analytical techniques due to their relatively low concentration in biological samples.
Bioassay-Based Detection Systems
Bioassay-based detection systems represent sensitive methods for detecting N-Octanoyl-DL-homoserine lactone in biological samples. A particularly effective approach couples thin-layer chromatography (TLC) with detection using Agrobacterium tumefaciens harboring a lacZ reporter gene fused to a promoter regulated by autoinduction . This bioreporter system demonstrates high sensitivity for detecting various AHLs, including N-octanoyl homoserine lactone, with the reporter response intensity proportional to the amount of signal molecule chromatographed .
The A. tumefaciens bioreporter detects acyl-homoserine lactones with 3-oxo-, 3-hydroxy-, and 3-unsubstituted side chains of various lengths, with particularly high sensitivity for N-(3-oxooctanoyl)-L-homoserine lactone . Each AHL exhibits unique mobility characteristics during TLC, allowing tentative structural assignments based on chromatographic properties. The detection limit of this bioassay system extends to the picomole range, enabling quantification of AHLs in dilute biological samples .
Chromatographic and Spectrometric Methods
Mass spectrometry provides definitive structural confirmation for N-Octanoyl-DL-homoserine lactone and related compounds. Tandem mass spectrometry (MS/MS) analysis typically produces characteristic fragmentation patterns, including the homoserine lactone ion at m/z 102 and additional peaks derived from the acyl side chain . These spectral characteristics enable precise identification of specific AHL variants, including distinction between 3-oxo, 3-hydroxy, and unsubstituted forms.
The quantification of N-octanoyl homoserine lactone in culture supernatants can be achieved through laser densitometry of TLC spots, with response curves linear over concentration ranges spanning at least two orders of magnitude . This approach enables precise determination of AHL concentrations in complex biological samples, facilitating studies of quorum sensing dynamics in bacterial populations.
Sample Preparation and Extraction
Effective extraction of N-Octanoyl-DL-homoserine lactone from biological matrices requires appropriate solvent systems and extraction procedures. For plant tissues, extraction typically involves freezing and grinding in liquid nitrogen, followed by extraction with cold methanol (80%) at 4°C overnight . The extracts are subsequently centrifuged, filtered through a 0.22 μM organic filter, and analyzed using appropriate chromatographic and spectrometric methods.
For bacterial culture supernatants, AHLs can be extracted using organic solvents such as ethyl acetate, followed by concentration through evaporation and resuspension in an appropriate solvent for analysis . These extraction procedures enable isolation of AHL signal molecules from complex biological matrices while maintaining their structural integrity for subsequent analysis.
Ecological and Environmental Significance
N-Octanoyl-DL-homoserine lactone plays significant roles in microbial ecology and environmental processes, influencing bacterial community dynamics and interactions with other organisms.
Distribution in Bacterial Species
N-Octanoyl homoserine lactone production has been detected in various bacterial species beyond the originally studied Proteobacteria group. Evidence of C8-AHL production in axenic cultures of the cyanobacterium Gloeothece PCC6909 and its sheathless mutant PCC6909/1 indicates broader distribution of this signaling molecule across bacterial phyla . The compound has also been detected in Vibrio fischeri MJ1, alongside N-(3-oxooctanoyl)-L-HSL, suggesting that multiple AHL signal molecules may operate within single bacterial species .
The production of N-octanoyl homoserine lactone by diverse bacterial species indicates evolutionary conservation of this signaling mechanism, potentially reflecting its fundamental importance in coordinating population behaviors. The distribution pattern of AHL signal molecules across bacterial taxa provides insights into the evolution of quorum sensing systems and their ecological significance.
Role in Bacterial Communities and Biofilms
N-Octanoyl-DL-homoserine lactone significantly influences bacterial community dynamics, particularly in the context of biofilm formation. In cyanobacteria, C8-AHL influences the expression of proteins involved in carbohydrate and amino acid metabolism, processes relevant to biofilm development . The compound's effects on these metabolic pathways may contribute to the formation of structured bacterial communities with enhanced resistance to environmental stressors.
Biofilms represent structured bacterial communities embedded in a self-produced extracellular matrix, providing protection against antimicrobial agents and environmental challenges. The regulation of biofilm formation by N-octanoyl homoserine lactone and related AHL signal molecules highlights the importance of quorum sensing in bacterial adaptation strategies and community resilience.
Interactions with Eukaryotic Organisms
N-Octanoyl-DL-homoserine lactone and related AHL compounds interact with various eukaryotic organisms, including plants, suggesting inter-kingdom signaling roles. Exposure of Arabidopsis roots to C8-HSL (N-octanoyl-homoserine lactone) influences primary root growth, indicating direct effects of bacterial signal molecules on plant developmental processes . This inter-kingdom signaling may facilitate mutualistic relationships between bacteria and plants in natural ecosystems.
Further research has demonstrated that AHL pretreatment can prime plant resistance against pathogens, suggesting potential applications in agricultural disease management . The mechanisms underlying these protective effects involve changes in the expression of proteins related to plant defense responses, highlighting the complex signaling networks operating at the interface between bacterial and plant systems.
Applications in Research and Biotechnology
The unique properties of N-Octanoyl-DL-homoserine lactone create opportunities for various applications in research, biotechnology, and potentially medicine.
Tools for Studying Bacterial Communication
N-Octanoyl-DL-homoserine lactone serves as a valuable tool for investigating bacterial communication systems and population dynamics. Synthetic versions of the compound can be used to manipulate quorum sensing processes experimentally, enabling researchers to study the effects of signal molecule concentration on gene expression and population behaviors . Such studies provide insights into the molecular mechanisms underlying bacterial coordination and adaptation.
The compound's role in quorum sensing makes it useful for developing biosensor systems capable of detecting bacterial populations and monitoring their activities in various environments . These biosensor technologies have applications in environmental monitoring, food safety assessment, and clinical diagnostics, particularly for detecting pathogenic bacteria that utilize AHL-based quorum sensing systems.
Agricultural Applications
Research has demonstrated that N-Octanoyl-DL-homoserine lactone and related AHL compounds influence plant growth and development, suggesting potential agricultural applications. The exposure of plant roots to C8-HSL promotes primary root growth, indicating opportunities for developing AHL-based biostimulants to enhance crop establishment and productivity . Additionally, the ability of AHL pretreatment to prime plant resistance against pathogens offers promising approaches for biological disease management in agricultural systems.
The stereochemistry-dependent growth regulatory activities of AHL compounds provide further opportunities for developing specialized agricultural products. Research has shown that the S enantiomer of some AHL compounds increases root sprouting more effectively than the R enantiomer in sugar cane, highlighting the importance of stereochemical considerations in agricultural applications .
Current Research Directions and Future Perspectives
Research on N-Octanoyl-DL-homoserine lactone continues to evolve, with current investigations focusing on various aspects of its biological activities and potential applications.
Advances in Understanding Molecular Mechanisms
Current research efforts focus on elucidating the molecular mechanisms underlying N-Octanoyl-DL-homoserine lactone's diverse biological effects. Proteomic and transcriptomic analyses provide comprehensive insights into the regulatory networks influenced by this signal molecule in both bacterial and plant systems . These approaches reveal complex patterns of gene and protein expression changes in response to AHL treatment, enhancing understanding of quorum sensing signaling cascades.
Structural studies of AHL-receptor interactions continue to refine knowledge of the molecular recognition processes involved in quorum sensing signal transduction. Such structural insights facilitate the development of synthetic analogues with modified properties, potentially enabling selective modulation of specific quorum sensing-regulated processes.
Inter-kingdom Signaling Investigations
The recognition that N-Octanoyl-DL-homoserine lactone influences plant processes has stimulated research into inter-kingdom signaling mechanisms. Current investigations examine how plants perceive and respond to bacterial AHL signals, exploring potential receptors and signaling pathways involved in these interactions . This research area bridges microbiology and plant science, revealing sophisticated communication networks operating across different life domains.
Studies of how AHL compounds influence plant resistance to pathogens represent a particularly active research direction with potential agricultural applications. The identification of specific molecular targets and signaling pathways mediating these protective effects could lead to novel approaches for enhancing crop resilience through microbiome engineering or application of synthetic signal molecules.
Biofilm Control Strategies
The role of N-Octanoyl-DL-homoserine lactone in biofilm formation has prompted research into strategies for controlling biofilms in medical, industrial, and environmental contexts. Approaches targeting AHL-based quorum sensing offer potential alternatives to conventional biocides for managing problematic biofilms, potentially reducing the risk of resistance development . These strategies include enzymatic degradation of signal molecules, application of competitive inhibitors, and manipulation of natural quorum sensing antagonists.
Research in this area continues to explore the complex relationship between quorum sensing and biofilm development across different bacterial species and environmental conditions. This knowledge informs the development of context-specific interventions for biofilm control in various applications, from medical device protection to industrial biofouling prevention.
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